molecular formula C19H13BrN2O4 B2589589 5-溴-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)呋喃-2-甲酰胺 CAS No. 922055-53-6

5-溴-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)呋喃-2-甲酰胺

货号 B2589589
CAS 编号: 922055-53-6
分子量: 413.227
InChI 键: ZJYWJENHDZYIIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves the treatment of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide in DMF . More detailed synthesis procedures might be available in the referenced patent .


Molecular Structure Analysis

The molecular formula of this compound is C18H11BrN2O4, and it has a molecular weight of 399.2.

科学研究应用

血清素-3 (5-HT3) 受体拮抗剂

构效关系 (SAR) 研究已确定了具有有效的 5-HT3 受体拮抗活性的化合物,这对于开发针对恶心和呕吐等疾病的治疗至关重要,尤其是由化疗引起的恶心和呕吐。H. Harada 等人 (1995) 探讨了芳香核对大鼠 von Bezold-Jarisch 反射抑制作用的影响,确定了比昂丹司琼和格拉尼色琼效果更好的化合物,建立了 5-HT3 受体拮抗剂 (Harada, H., Morie, T., Hirokawa, Y., Terauchi, H., Fujiwara, I., Yoshida, N., & Kato, S., 1995)

抗原生动物剂

寻找针对原生动物感染的新疗法已导致合成具有强 DNA 亲和力和针对布鲁氏锥虫罗得西亚人和恶性疟原虫的显着体外和体内活性的新型化合物。M. Ismail 等人 (2004) 合成了一系列来自呋喃衍生物的二酰胺,展示了有效的抗原生动物活性,并为治疗剂的进一步开发提供了基础 (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004)

新型合成路线和反应

对杂环化合物合成的探索已导致开发新的合成方法和发现具有在包括药物化学在内的各个领域潜在应用的新型化合物。S. Sanad 和 Ahmed E. M. Mekky (2018) 进行的研究涉及合成包含二溴苯并呋喃部分的烯胺酮,作为新型嗪类和唑并三嗪的多功能前体,突出了呋喃衍生物多样的化学反应性和它们在合成复杂杂环结构中的用途 (Sanad, S. & Mekky, A. E. M., 2018)

未来方向

The compound is mentioned in the context of dopamine D2 receptor antagonists, which are therapeutically targeted in various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia . This suggests potential future directions for research and therapeutic applications involving this compound.

属性

IUPAC Name

5-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4/c1-22-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)19(22)24)21-18(23)16-8-9-17(20)26-16/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYWJENHDZYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。